molecular formula C10H11ClN4 B6497154 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine CAS No. 1249279-34-2

2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

Cat. No.: B6497154
CAS No.: 1249279-34-2
M. Wt: 222.67 g/mol
InChI Key: IISKQJIDTJMRIZ-UHFFFAOYSA-N
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Description

2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a 3,4,5-trimethyl-1H-pyrazol-1-yl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 3,4,5-trimethyl-1H-pyrazole under specific conditions. One common method includes:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrazine ring can be subjected to oxidation or reduction reactions, altering its electronic properties.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in methanol or ethanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrazine derivative.

Scientific Research Applications

2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine: Similar structure but with different substitution pattern.

    2-chloro-3-(1H-pyrazol-1-yl)pyrazine: Lacks the methyl groups on the pyrazole ring.

    2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine: Similar but with fewer methyl groups.

Uniqueness

2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is unique due to the presence of three methyl groups on the pyrazole ring, which can influence its electronic properties and reactivity. This makes it distinct from other pyrazine derivatives and potentially more versatile in various applications .

Properties

IUPAC Name

2-chloro-3-(3,4,5-trimethylpyrazol-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-6-7(2)14-15(8(6)3)10-9(11)12-4-5-13-10/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISKQJIDTJMRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=CN=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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